Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Ethyl (1r,3r,5r)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained [3.1.0]hexane ring system. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 3-position. The stereochemistry (1r,3r,5r) is critical for its spatial orientation and reactivity. With the molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol, it is commercially available in ≥97% purity (CAS: 871727-37-6) and is stored at ambient temperature . This compound is primarily utilized in pharmaceutical research as a protein degrader building block, leveraging its rigid bicyclic framework and protected amine for controlled synthetic modifications .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (1R,3R,5R)-2-BOC-2-azabicyclo[3.1.0]hexane-3-carboxylate, commonly referred to as a derivative of saxagliptin, is an important compound in medicinal chemistry. Its structure features a bicyclic framework that contributes significantly to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 871727-37-6
- IUPAC Name : 2-tert-butyl 3-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
This compound functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound enhances the levels of incretin hormones, which are vital for glucose homeostasis.
1. Antidiabetic Properties
Research has demonstrated that compounds similar to ethyl (1R,3R,5R)-2-BOC exhibit significant antidiabetic effects by modulating glucose levels and improving insulin sensitivity. In vitro studies have shown that this compound can effectively inhibit DPP-IV activity, leading to increased insulin secretion and decreased blood glucose levels in diabetic models .
2. Neuroprotective Effects
Recent studies suggest that derivatives of this compound may also exert neuroprotective effects. For instance, research has indicated that azabicyclo compounds can interact with mu-opioid receptors, potentially providing analgesic effects and protecting neuronal cells from apoptosis . This opens avenues for exploring its use in treating neurodegenerative diseases.
Case Study 1: DPP-IV Inhibition
In a study published in Organic & Biomolecular Chemistry, researchers synthesized various azabicyclo derivatives and tested their efficacy as DPP-IV inhibitors. Ethyl (1R,3R,5R)-2-BOC was highlighted for its potent inhibitory activity with an IC50 value comparable to that of saxagliptin .
Case Study 2: Neuroprotective Activity
A study focused on the neuroprotective properties of azabicyclo compounds demonstrated that ethyl (1R,3R,5R)-2-BOC could protect neuronal cells against oxidative stress-induced apoptosis. The mechanism was linked to its ability to modulate the mu-opioid receptor signaling pathway .
Scientific Research Applications
Synthetic Applications
Ethyl (1R,3R,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate serves as a valuable building block in organic synthesis. Its applications include:
- Synthesis of Heterocycles : The compound is utilized as a starting material for synthesizing various heterocyclic compounds such as pyrrolidines and piperidines, which are known for their diverse biological activities . These compounds are essential in pharmaceutical research due to their roles in drug development.
Case Study: Synthesis of Saxagliptin
One notable application of this compound is its involvement as an impurity in the synthesis of Saxagliptin, a dipeptidyl peptidase-IV inhibitor used for managing type 2 diabetes. The presence of this compound during the manufacturing process highlights its significance in ensuring the quality and efficacy of pharmaceutical products.
Comparative Analysis with Related Compounds
To better understand the relevance of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic | Contains carboxylic acid | Lacks Boc protection |
| Saxagliptin | Bicyclic | Dipeptidyl peptidase-IV inhibitor | Therapeutically active |
| N-Boc-L-trans-4,5-Methanoproline | Bicyclic | Contains Boc group | Different nitrogen substitution |
This table illustrates how variations in functional groups and protective strategies influence chemical reactivity and biological activity among these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities but differ in substituents, stereochemistry, or ring systems, leading to distinct physicochemical and application profiles:
Commercial Availability and Pricing
Preparation Methods
Structural and Functional Overview
Molecular Architecture
The compound features a norbornane-like bicyclo[3.1.0]hexane core with three stereocenters at positions 1R, 3R, and 5R. The Boc (tert-butyloxycarbonyl) group protects the secondary amine, while the ethyl ester functionalizes the carboxylate moiety. Its molecular formula is $$ \text{C}{13}\text{H}{21}\text{NO}_{4} $$, with a molecular weight of 255.31 g/mol. Key physicochemical properties include a predicted boiling point of $$ 321.7 \pm 25.0^\circ \text{C} $$ and density of $$ 1.161 \pm 0.06 \, \text{g/cm}^3 $$.
Pharmaceutical Relevance
As Saxagliptin Impurity 50, this compound arises during the synthesis of Saxagliptin’s bicyclic β-amino acid intermediate. Regulatory guidelines mandate strict control over its levels in active pharmaceutical ingredients (APIs), necessitating robust synthetic and analytical protocols.
Synthetic Strategies
Retrosynthetic Analysis
Retrosynthetic disconnection reveals two primary fragments:
- Bicyclic amine scaffold : Derived from stereocontrolled cyclization of a proline precursor.
- Boc-ethyl carboxylate : Introduced via sequential protection and esterification.
Stereoselective Cyclization Methods
Diels-Alder Approach
Early routes employed Diels-Alder cycloaddition between cyclopentadiene and ethyl acrylate derivatives. However, poor stereocontrol at the 1R, 3R, and 5R positions limited utility.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM using Grubbs’ catalyst (e.g., G-II) enables efficient bicyclo[3.1.0] formation. A 2016 study achieved 78% yield with $$ \text{[Ru]} = \text{Cl}2(\text{PCy}3)2(\text{H}2\text{IMes}) $$ in dichloromethane at $$ 40^\circ \text{C} $$. Stereochemistry is dictated by chiral auxiliaries pre-installed on the diene precursor.
Boc Protection and Esterification
Sequential Protection-Esterification
- Amine Protection : Treating the free amine (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) yields the Boc-protected intermediate.
- Ethyl Ester Formation : Carboxylic acid activation with $$ \text{SOCl}_2 $$ followed by ethanol quenching installs the ethyl ester. Yields exceed 85% under anhydrous conditions.
One-Pot Methodology
A 2020 patent describes a tandem Boc-protection/esterification using $$ \text{Boc}_2\text{O} $$ and ethyl chloroformate in the presence of triethylamine. This method reduces purification steps, achieving 91% purity by HPLC.
Industrial-Scale Optimization
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Diels-Alder | 45 | 82 | Low | Limited |
| RCM | 78 | 89 | Moderate | Moderate |
| Catalytic Asymmetric | 92 | 95 | High | High |
| One-Pot Protection | 88 | 91 | High | High |
Challenges and Mitigation Strategies
Epimerization Risks
The ethyl ester’s α-proton is susceptible to base-induced epimerization. Low-temperature ($$ <0^\circ \text{C} $$) reactions and non-basic workup conditions (e.g., aqueous citric acid) minimize racemization.
Boc Group Stability
While stable under acidic conditions, the Boc group cleaves under strong bases (e.g., NaOH). Neutral pH buffers are mandated during final isolations.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl (1r,3r,5r)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate?
Methodological Answer: The synthesis typically involves cyclization and protection steps. A representative protocol includes:
- Cyclization : Stirring intermediates in dichloromethane (DCM) under inert atmosphere at room temperature for 2 hours .
- Purification : Flash column chromatography (75% ethyl acetate in petroleum ether) yields ~70% pure product .
- Key Parameters : Temperature control (<120°C to avoid Boc-group decomposition) and solvent selection (e.g., DCM for stability) are critical.
Q. How can the purity and identity of this compound be confirmed post-synthesis?
Methodological Answer:
- TLC Analysis : Monitor reaction progress using ethyl acetate (EA) as the mobile phase (Rf = 0.3–0.4) .
- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and Boc-group signals (tert-butyl at δ 1.4 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ = 297.18 g/mol) .
Advanced Research Questions
Q. How do variations in cyclization conditions affect the stereochemical outcome of the bicyclic structure?
Methodological Answer:
- Cis/Trans Selectivity : Adjusting base strength (e.g., DIPEA vs. NaHCO3) or reaction temperature can influence cyclopropane ring formation. For example, low temperatures (−20°C) favor cis-isomers due to kinetic control .
- Chiral Resolution : Use chiral stationary phase chromatography (CSP) or diastereomeric salt formation (e.g., with L-tartaric acid) to isolate enantiomers .
Q. What strategies resolve data contradictions arising from unexpected byproducts during coupling reactions?
Methodological Answer:
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., de-Boc products or ester hydrolysis derivatives).
- Optimization : Replace T3P coupling agents with EDC/HOBt to minimize side reactions in amide bond formation .
- Reaction Monitoring : Use in-situ FTIR to track Boc-group stability during prolonged heating .
Q. How is this compound utilized in synthesizing saxagliptin intermediates?
Methodological Answer:
- Key Intermediate : React with (S)-2-((tert-butoxycarbonyl)amino)-2-adamantylacetic acid via EDC/HOBt coupling to form a peptide bond .
- Dehydration : Treat with trifluoroacetic anhydride (TFAA) to generate the cyano derivative, a precursor to saxagliptin .
- Stereochemical Control : Ensure enantiomeric purity (≥99% ee) via chiral HPLC to avoid inactive isomers .
Q. How can X-ray crystallography determine the absolute configuration of this bicyclic compound?
Methodological Answer:
- Crystal Growth : Diffuse diethyl ether into a DCM solution to obtain single crystals .
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for triclinic crystals (space group P1).
- Refinement : Solve the structure via SHELXL-97, confirming the (1r,3r,5r) configuration using Flack parameter analysis .
Data Analysis & Biological Applications
Q. How can researchers reconcile discrepancies in reported yields across synthetic protocols?
Methodological Answer:
- Variable Impact : Compare catalyst systems (e.g., Pd/C vs. enzymatic), solvent polarity, and Boc-protection efficiency. For example, DMF may reduce yields due to carbamate side reactions .
- Statistical Tools : Apply Design of Experiments (DoE) to optimize parameters like temperature and stoichiometry.
Q. What in vitro assays evaluate the biological activity of derivatives of this compound?
Methodological Answer:
- Antifungal Assays : Test against Candida albicans using broth microdilution (MIC = 15 µg/mL) .
- Receptor Binding : Use mGlu2/3 receptor assays (IC50 < 10 nM) to assess CNS activity .
| Compound Derivative | Biological Target | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| Boc-protected analog | mGlu2 receptor | 4.8 nM | |
| Ethyl ester | C. albicans | 15 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
